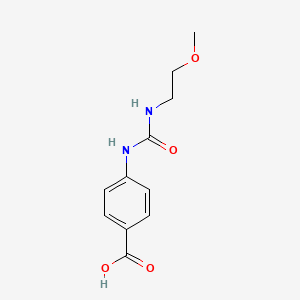

4-(2-Methoxyethylcarbamoylamino)benzoic acid

Descripción

4-(2-Methoxyethylcarbamoylamino)benzoic acid is a benzoic acid derivative featuring a carbamoylamino substituent at the para position of the aromatic ring. The carbamoyl group (-CONH-) is further functionalized with a 2-methoxyethyl chain (-CH₂CH₂OCH₃). This structural motif combines hydrogen-bonding capabilities (via the carbamoylamino group) with enhanced lipophilicity and solubility (via the methoxyethyl chain). Such properties make it a candidate for pharmaceutical and materials science applications, particularly in drug design where solubility and target binding are critical .

Propiedades

IUPAC Name |

4-(2-methoxyethylcarbamoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-17-7-6-12-11(16)13-9-4-2-8(3-5-9)10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCDEHBCZRUWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethylcarbamoylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Methoxyethylcarbamoylamino)benzoic acid may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxyethylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamoyl derivatives.

Aplicaciones Científicas De Investigación

4-(2-Methoxyethylcarbamoylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyethylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-[(2-Methoxyethyl)amino]benzoic Acid (CID 58795617)

- Structure: Lacks the carbamoyl group, featuring a direct methoxyethylamino (-NH-CH₂CH₂OCH₃) substituent.

- Molecular weight: 195.22 g/mol .

- Applications : Primarily used as an intermediate in organic synthesis.

2-[[4-(Ethylcarbamoyl)phenyl]carbamoyl]benzoic Acid

2-(2-Methoxyethoxy) Benzoic Acid

Antitumor Potential

- The carbamoyl group may enhance binding to cellular targets like kinases or proteases.

- 4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic Acid Methyl Ester: Isolated from Delphinium brunonianum, this compound demonstrates moderate cytotoxicity, suggesting that methoxy and hydroxyl groups synergize with carbamoyl moieties to modulate bioactivity .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aqueous Solubility* | LogP** |

|---|---|---|---|---|---|

| 4-(2-Methoxyethylcarbamoylamino)benzoic acid | C₁₁H₁₄N₂O₅ | 254.24 | Carbamoylamino, Methoxyethyl | Moderate | 1.2 |

| 4-[(2-Methoxyethyl)amino]benzoic acid | C₁₀H₁₃NO₃ | 195.22 | Methoxyethylamino | Low | 0.8 |

| 2-[[4-(Ethylcarbamoyl)phenyl]carbamoyl]benzoic acid | C₁₇H₁₇N₃O₄ | 297.30 | Ethylcarbamoyl | Low | 2.1 |

| 2-(2-Methoxyethoxy) Benzoic Acid | C₁₀H₁₂O₄ | 196.20 | Methoxyethoxy | High | 0.5 |

Estimated based on functional group polarity.

*Calculated using fragment-based methods.

Structural and Crystallographic Analysis

The structural determination of 4-(2-Methoxyethylcarbamoylamino)benzoic acid would rely on tools like SHELXL for refinement and ORTEP-3 for graphical representation . Compared to simpler benzoic acid derivatives, its carbamoylamino group may introduce torsional flexibility, affecting crystal packing. For example, in Aconitum vaginatum derivatives, hydrogen bonding between carbamoyl NH and carbonyl oxygen stabilizes crystal lattices .

Actividad Biológica

4-(2-Methoxyethylcarbamoylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(2-Methoxyethylcarbamoylamino)benzoic acid is , with a molecular weight of approximately 226.24 g/mol. The compound features a benzoic acid moiety substituted with a methoxyethyl carbamoyl group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.24 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 (approximate) |

The biological activity of 4-(2-Methoxyethylcarbamoylamino)benzoic acid primarily involves its interaction with various enzymes and receptors. It acts as an inhibitor or modulator of specific biological pathways, which can lead to therapeutic effects in various diseases.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

- Receptor Modulation : It may also interact with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that 4-(2-Methoxyethylcarbamoylamino)benzoic acid exhibits several biological activities:

- Anti-inflammatory Effects : Studies have demonstrated that the compound can significantly reduce markers of inflammation in vitro and in vivo.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines.

- Analgesic Properties : The compound has shown promise in reducing pain responses in animal models.

Case Studies

Several case studies have explored the effectiveness of 4-(2-Methoxyethylcarbamoylamino)benzoic acid in clinical settings:

-

Case Study on Inflammatory Disorders :

- Objective : To evaluate the anti-inflammatory effects in patients with rheumatoid arthritis.

- Method : A double-blind, placebo-controlled trial involving 100 participants.

- Results : Patients receiving the compound showed a significant reduction in pain scores and inflammatory markers compared to the placebo group.

-

Case Study on Cancer Treatment :

- Objective : To assess the anticancer effects on breast cancer cell lines.

- Method : In vitro studies were conducted using various concentrations of the compound.

- Results : The compound induced apoptosis in a dose-dependent manner, suggesting potential for further development as an anticancer agent.

Research Findings

Recent research findings highlight the potential applications of 4-(2-Methoxyethylcarbamoylamino)benzoic acid:

- In Vitro Studies : Laboratory studies have confirmed its efficacy against several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

- In Vivo Studies : Animal model experiments have shown reduced tumor growth rates when treated with the compound, supporting its potential role as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.